Acepromazine is one of the phenothiazine derivative psychotropic drugs, used little in humans, however frequently in animals as a sedative and antiemetic.
Acepromazine is a phenothiazine derivative with depressant effect on the central nervous system. Acepromazine acts as a dopamine receptor antagonist in the CNS, thereby causing sedation, muscular relaxation and a reduction in spontaneous activity. Its fast-acting neuroleptic effect with low toxicity is of particular value in veterinary medicine.
A phenothiazine that is used in the treatment of PSYCHOSES.
See also: Acepromazine Maleate (has salt form).
Acepromazine maleate
CAS No.: 3598-37-6
Cat. No.: VC21348014
Molecular Formula: C23H26N2O5S
Molecular Weight: 442.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 3598-37-6 |
---|---|
Molecular Formula | C23H26N2O5S |
Molecular Weight | 442.5 g/mol |
IUPAC Name | but-2-enedioic acid;1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone |
Standard InChI | InChI=1S/C19H22N2OS.C4H4O4/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;5-3(6)1-2-4(7)8/h4-5,7-10,13H,6,11-12H2,1-3H3;1-2H,(H,5,6)(H,7,8) |
Standard InChI Key | FQRHOOHLUYHMGG-UHFFFAOYSA-N |
Isomeric SMILES | CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=C\C(=O)O)\C(=O)O |
SMILES | CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=CC(=O)O)C(=O)O |
Canonical SMILES | CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=CC(=O)O)C(=O)O |
Appearance | Yellow Solid |
Melting Point | < 25 °C |
Chemical Identity and Properties
Acepromazine maleate is a phenothiazine derivative with potent neuroleptic properties. It is chemically identified as 1-{10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl}ethan-1-one combined with (2Z)-but-2-enedioic acid . The compound's full IUPAC name is (2Z)-but-2-enedioic acid; 1-{10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl}ethan-1-one .
Physical and Chemical Properties
Acepromazine maleate presents as a yellow to off-white crystalline solid or powder . The compound's key physical and chemical properties are summarized in the following table:
Property | Value | Source |
---|---|---|
Chemical Formula | C₂₃H₂₆N₂O₅S | |
Molecular Weight | 442.53 g/mol | |
Melting Point | 135-140°C | |
Water Solubility | >10 mg/mL | |
pKa | 9.3 (at 25°C) | |
Physical State | Solid at 20°C | |
Color | Yellow to off-white |
The structure consists of a phenothiazine nucleus with a 3-(dimethylamino)propyl side chain at position 10 and an acetyl group at position 2, combined with maleic acid . This structural configuration contributes to its pharmacological activity through interaction with various neuroreceptors.
Pharmacology and Mechanism of Action
Acepromazine maleate exerts its effects through multiple mechanisms in the central and peripheral nervous systems. Its primary action mechanisms explain both its therapeutic effects and side effect profile.
Receptor Interactions
The pharmacological effects of acepromazine maleate arise from its interaction with multiple receptor systems:
Pharmacodynamic Effects
Acepromazine maleate produces several important systemic effects that contribute to its clinical utility:
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Central nervous system depression resulting in sedation and tranquilization
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Anti-cholinergic, anti-emetic, antispasmodic, and antihistaminic properties
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Changes in heart rate, respiratory rate, and thermoregulatory ability
The drug acts rapidly, producing a prompt and pronounced calming effect without hypnotic properties, making it valuable for veterinary procedures requiring restraint without complete unconsciousness .
Clinical Applications
Acepromazine maleate has obtained FDA approval for various veterinary applications across different species. Its uses are primarily focused on sedation, tranquilization, and preanesthetic medication.
FDA-Approved Indications
The regulatory status and approved uses vary by formulation and animal species:
Common Clinical Uses
In veterinary practice, acepromazine maleate is commonly used for:
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Controlling intractable animals during examination, treatment, grooming, x-ray procedures, and minor surgical interventions
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Reducing anxiety and stress in animals during transportation or handling
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Enhancing and prolonging the effects of barbiturates, thus reducing requirements for general anesthesia
Dosage and Administration
Acepromazine maleate is available in multiple formulations, and dosing varies by species and intended use. Proper administration is essential for optimal therapeutic outcomes.
Available Formulations
The medication is commercially available as:
Dosing Guidelines
Pharmacokinetics
Understanding the absorption, distribution, metabolism, and elimination of acepromazine maleate provides insights into its onset, duration of action, and potential variations in effectiveness across species.
Species-Specific Parameters
Pharmacokinetic Considerations
Acepromazine maleate is highly lipophilic with significant protein binding, contributing to its large volume of distribution . It is metabolized by the liver and excreted in urine, with metabolites potentially causing urine discoloration (pinkish to red-brown) .
The medication effects typically stop working within 24 hours, although effects can persist longer in animals with liver or kidney disease . Pharmacokinetic data in humans is limited, but case reports suggest a shorter elimination half-life than other phenothiazines, which may account for the relatively brief duration of toxicity observed in overdose cases .
Toxicity and Overdose
Although acepromazine maleate has a favorable safety profile at therapeutic doses, toxicity can occur with overdose or in sensitive individuals.
Human Toxicity
While primarily used in veterinary medicine, human exposure through intentional or accidental ingestion has been reported:
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Clinical manifestations include central nervous system depression, respiratory depression, and hypotension
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Symptoms appear to resolve more rapidly than with other phenothiazines, consistent with acepromazine's shorter elimination half-life
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In reported cases of isolated oral acepromazine exposure, ingested doses ranged from 75–1,250 mg
Animal Toxicity
Toxicity in animals typically manifests as exaggerated pharmacological effects:
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Profound sedation and central nervous system depression
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Severe hypotension
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Respiratory depression
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Thermoregulatory disturbances
No significant cardiac toxicity has been reported in toxicity cases, distinguishing acepromazine from some other phenothiazines .
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